N,N-Bis(2-hydroxyethyl)ethylenediamine

Catalog No.
S704970
CAS No.
3197-06-6
M.F
C6H16N2O2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-hydroxyethyl)ethylenediamine

CAS Number

3197-06-6

Product Name

N,N-Bis(2-hydroxyethyl)ethylenediamine

IUPAC Name

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C6H16N2O2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2

InChI Key

CYOIAXUAIXVWMU-UHFFFAOYSA-N

SMILES

C(CN(CCO)CCO)N

Canonical SMILES

C(CN(CCO)CCO)N

The exact mass of the compound N,N-Bis(2-hydroxyethyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29614. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Bis(2-hydroxyethyl)ethylenediamine is an asymmetric, polyfunctional aliphatic amine characterized by one primary amine, one tertiary amine, and two hydroxyl groups. This specific structural asymmetry distinguishes it from standard symmetric diamines, providing a dual-reactivity profile that is highly valued in industrial formulations. With high water solubility and low volatility, it serves as a critical procurement target for advanced carbon capture solvents, a bifunctional crosslinker in dynamic epoxy and polyurethane networks, and a regioselective building block for pharmaceutical intermediates[1]. Buyers prioritize this exact CAS number when processes require the rapid reactivity of a primary amine coupled with the catalytic or coordination properties of a tertiary amine.

Substituting CAS 3197-06-6 with its symmetric isomer (N,N'-Bis(2-hydroxyethyl)ethylenediamine) or simpler amines like monoethanolamine (MEA) fundamentally compromises process efficiency and product performance. In carbon capture applications, symmetric secondary amines lack the rapid absorption kinetics of a primary amine and the carbamate-destabilizing effect of a tertiary amine, leading to significantly higher thermal regeneration costs [1]. In polymer and pharmaceutical synthesis, replacing this asymmetric compound with standard diamines (e.g., ethylenediamine) results in a loss of regiocontrol. This forces manufacturers to introduce costly, multi-step protection and deprotection sequences to prevent unwanted di-substitution, ultimately reducing overall yield and increasing raw material expenditure.

Superior CO2 Loading Capacity via Tertiary-Primary Amine Synergy

N,N-Bis(2-hydroxyethyl)ethylenediamine demonstrates a CO2 absorption capacity of 1.21 moles CO2 per mole of amine, significantly outperforming standard primary alkanolamines. While monoethanolamine (MEA) is stoichiometrically limited to ~0.5 mol/mol due to stable carbamate formation, the asymmetric structure of CAS 3197-06-6 utilizes its primary amine for rapid absorption and its tertiary amine to catalyze bicarbonate formation. This destabilizes the carbamate, enabling rapid desorption (initial rate of 1.94E-1 moles/m³·s) at lower temperatures (80°C) [1].

Evidence DimensionCO2 Absorption Capacity
Target Compound Data1.21 moles CO2 / mole amine
Comparator Or BaselineMEA (Baseline): ~0.5 moles CO2 / mole amine
Quantified Difference>140% higher molar CO2 loading capacity
ConditionsAqueous amine solvent, desorption measured at 80°C

Drastically reduces solvent circulation rates and thermal regeneration energy (OPEX) in industrial carbon capture facilities.

Bifunctional Reactivity for Dynamic Covalent Epoxy Networks

In the synthesis of N-coordinated bicyclic boronic ester amines (BNAs) for dynamic epoxy curing, CAS 3197-06-6 provides critical dual functionality. It reacts with 3-aminobenzeneboronic acid to form BNA-1 in 82% yield. Unlike fully substituted analogs such as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, which lack active amine hydrogens for subsequent crosslinking, the asymmetric N,N-bis compound retains a free primary amine. This allows it to directly ring-open epoxide groups while maintaining the dynamic B-N coordination required for self-healing properties [1].

Evidence DimensionCrosslinking Capability in BNA-modified Epoxies
Target Compound DataForms BNA-1 (82% yield) with an active primary amine for direct epoxy ring-opening
Comparator Or BaselineTetrakis(2-hydroxyethyl)ethylenediamine: Forms BNA-2 but cannot conventionally crosslink epoxies
Quantified DifferenceProvides 100% retention of primary amine crosslinking sites post-coordination
ConditionsReaction with 3-aminobenzeneboronic acid in DMF at 40°C, followed by epoxy curing

Allows formulators to procure a single precursor that acts as both a dynamic bond former and a structural curing agent for recyclable thermosets.

Elimination of Protection Steps via Asymmetric Amine Reactivity

The distinct steric and electronic environments of the primary and tertiary amines in N,N-Bis(2-hydroxyethyl)ethylenediamine enable highly regioselective functionalization. When reacting with electrophiles (such as acyl chlorides or alkyl halides), the unhindered primary amine reacts preferentially. In contrast, using symmetric diamines like ethylenediamine (EDA) or N,N'-Bis(2-hydroxyethyl)ethylenediamine typically results in statistical mixtures of mono- and di-substituted products unless costly protecting groups (e.g., BOC) are employed, which often limits mono-adduct yields to <50% [1].

Evidence DimensionRegioselectivity in Mono-functionalization
Target Compound DataHigh regioselectivity at the primary amine without protecting groups
Comparator Or BaselineSymmetric Diamines (e.g., EDA): Statistical mixture of mono/di-adducts
Quantified DifferenceEliminates 2 synthetic steps (protection/deprotection) and improves mono-adduct yield
ConditionsStandard electrophilic addition (acylation/alkylation) in organic synthesis

Significantly lowers raw material costs and cycle times in the commercial scale-up of pharmaceutical intermediates and specialty surfactants.

High-Efficiency Carbon Capture Solvents

Due to its >1.2 mol/mol CO2 loading capacity and low-temperature (80°C) desorption kinetics, N,N-Bis(2-hydroxyethyl)ethylenediamine is a highly effective active amine for formulated post-combustion carbon capture solvents. It is particularly suited for facilities seeking to lower the parasitic energy load of the stripper column compared to legacy MEA systems [1].

Self-Healing and Recyclable Epoxy Resins

The compound's ability to form N-coordinated boronic esters while retaining a highly reactive primary amine makes it a premier curing agent precursor for vitrimers and dynamic covalent thermosets. It is the right choice for advanced composites in aerospace or automotive sectors where end-of-life recyclability is required[2].

Asymmetric Building Blocks for Active Pharmaceutical Ingredients (APIs)

For CDMOs and process chemists, CAS 3197-06-6 serves as a highly efficient, asymmetric building block. Its built-in regioselectivity allows for the direct synthesis of mono-functionalized polyamine derivatives without the need for BOC-protection, streamlining the scale-up of targeted therapeutics and complex chelators [3].

XLogP3

-1.3

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3197-06-6

Wikipedia

N,N-Bis(2-hydroxyethyl)ethylenediamine

Dates

Last modified: 08-15-2023

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